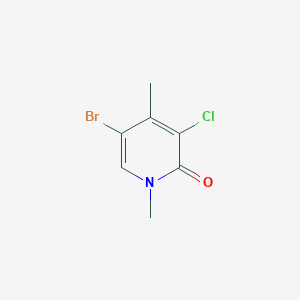
N-(Cyclopropylmethyl)-4-iodo-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-4-iodo-3-methoxybenzamide is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom, an iodine atom at the 4-position, and a methoxy group at the 3-position of the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-iodo-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 4-iodo-3-methoxybenzoic acid: This can be achieved through iodination of 3-methoxybenzoic acid using iodine and an oxidizing agent such as potassium iodate.
Conversion to 4-iodo-3-methoxybenzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using thionyl chloride.
Formation of this compound: The final step involves the reaction of 4-iodo-3-methoxybenzoyl chloride with cyclopropylmethylamine under basic conditions to yield the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclopropylmethyl)-4-iodo-3-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzamides can be formed.
Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.
Coupling Products: Biaryl compounds resulting from the coupling reactions.
Aplicaciones Científicas De Investigación
N-(Cyclopropylmethyl)-4-iodo-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through various organic reactions.
Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.
Medicine: Investigated for its potential pharmacological properties, including interactions with specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-(Cyclopropylmethyl)-4-iodo-3-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropylmethyl group and the iodine atom can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(Cyclopropylmethyl)-4-iodo-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(Cyclopropylmethyl)-4-bromo-3-methoxybenzamide: Similar structure but with a bromine atom instead of an iodine atom.
N-(Cyclopropylmethyl)-4-iodo-3-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(Cyclopropylmethyl)-4-iodo-3-methoxybenzamide is unique due to the combination of the cyclopropylmethyl group, iodine atom, and methoxy group, which can impart distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall behavior in various applications.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-iodo-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c1-16-11-6-9(4-5-10(11)13)12(15)14-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVVGRCANUSTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC2CC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














